
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a nitro group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Etherification: Formation of the propan-2-yloxy group.
Cyclization: Formation of the tetrahydropyridine ring.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. These methods often use automated systems to control temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
類似化合物との比較
4-Nitrophenyl derivatives: Compounds with similar nitro group substitutions.
Tetrahydropyridine derivatives: Compounds with similar ring structures.
Methoxy-substituted aromatics: Compounds with similar methoxy group substitutions.
Uniqueness: 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)22-15-9-12(5-6-14(15)18(19)20)13-7-8-17(3)10-16(13)21-4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChIキー |
HPBOIYVWGLCJBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
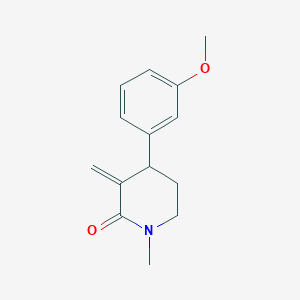

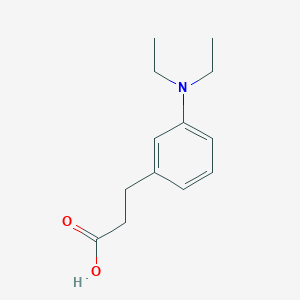


![Acetamide,n-[3-[[5-amino-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8539038.png)
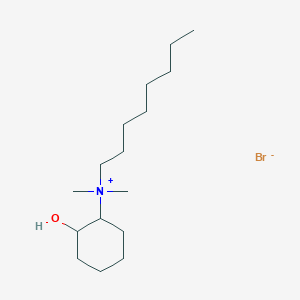
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate](/img/structure/B8539051.png)
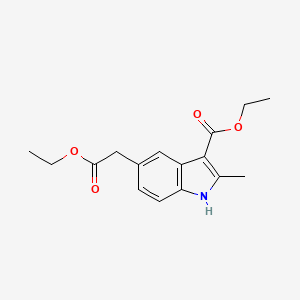
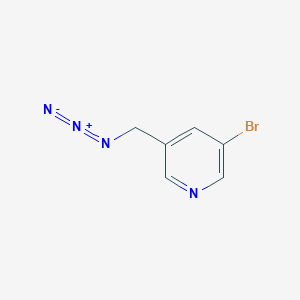
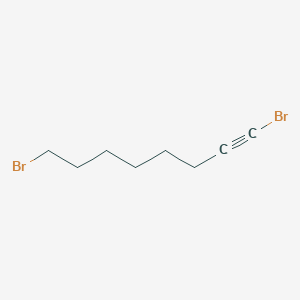
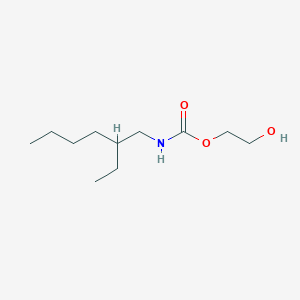
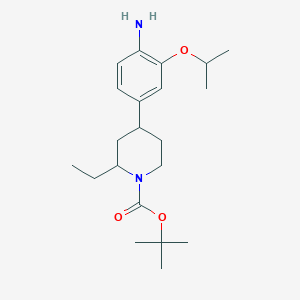
![Methyl 5-acetyl-2-[(methylsulfonyl)amino]benzoate](/img/structure/B8539092.png)
